molecular formula C14H22N2 B048685 1-(3-Phenylpropyl)-1,4-diazepane CAS No. 118157-05-4

1-(3-Phenylpropyl)-1,4-diazepane

Cat. No.: B048685
CAS No.: 118157-05-4
M. Wt: 218.34 g/mol
InChI Key: QUITYRPYRQXLRN-UHFFFAOYSA-N
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Description

1-(3-Phenylpropyl)-1,4-diazepane is a versatile seven-membered diazepane derivative serving as a valuable chemical intermediate and building block in organic synthesis and medicinal chemistry research. The compound features a 1,4-diazepane core substituted with a 3-phenylpropyl group, making it a useful scaffold for the development of pharmacologically active molecules. Diazepane cores are privileged structures in drug discovery, particularly in central nervous system (CNS) targeting agents. This scaffold is instrumental in constructing compounds with specific U-shaped conformations, a feature critical for the bioactivity of several therapeutic classes. For instance, structurally related diazepane compounds have been extensively explored as potent dual orexin receptor (OXR) antagonists, which play a significant role in sleep regulation . The flexibility of the diazepane ring allows researchers to fine-tune the three-dimensional orientation of pharmacophores, enabling the optimization of binding affinity and selectivity for target proteins. This product is supplied as a high-purity building block for research and development purposes. It is ideal for constructing complex molecular architectures, exploring structure-activity relationships (SAR), and developing novel bioactive compounds. Please Note: This product is for research applications only and is not intended for diagnostic or therapeutic use. It is strictly prohibited for personal use.

Properties

IUPAC Name

1-(3-phenylpropyl)-1,4-diazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2/c1-2-6-14(7-3-1)8-4-11-16-12-5-9-15-10-13-16/h1-3,6-7,15H,4-5,8-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUITYRPYRQXLRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)CCCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 3 Phenylpropyl 1,4 Diazepane and Analogues

General Synthetic Strategies for 1,4-Diazepane Scaffolds

The construction of the seven-membered 1,4-diazepane ring system is a foundational step. Various synthetic strategies have been developed to efficiently create this heterocyclic core.

Cyclization Reactions for Diazepine (B8756704) Ring Formation

Cyclization reactions are a cornerstone in the synthesis of 1,4-diazepane and its derivatives. These reactions typically involve the formation of the seven-membered ring from acyclic precursors. A common approach involves the condensation of diamines with suitable dielectrophiles. For instance, the reaction of a 1,2-diamine with a 1,3-dicarbonyl compound or its equivalent can lead to the formation of a 1,4-diazepine ring after subsequent reduction. ijpcbs.com

Another powerful method involves intramolecular cyclization. For example, a molecule containing both an amine and a suitable leaving group, separated by an appropriate carbon chain, can undergo intramolecular nucleophilic substitution to form the diazepine ring. Tandem reactions, such as N-alkylation followed by ring-opening and cyclization of aziridine (B145994) derivatives, have also been employed to construct the 1,4-benzodiazepine (B1214927) core, a related structure. acs.orgnih.gov

Furthermore, domino processes that generate an aza-Nazarov reagent in situ, followed by an intramolecular aza-Michael cyclization, provide an atom-economical route to 1,4-diazepanes from simple starting materials like 1,2-diamines and alkyl 3-oxohex-5-enoates. acs.org The use of N-propargylamines as versatile building blocks has also emerged as a newer strategy for synthesizing 1,4-diazepane cores, valued for its high atom economy and shorter synthetic pathways. rsc.org

Palladium-Catalyzed Coupling in Diazepane Synthesis

Palladium-catalyzed reactions have become indispensable tools in modern organic synthesis, and the construction of diazepine rings is no exception. These methods offer high efficiency and functional group tolerance. Palladium catalysts can facilitate various C-N bond-forming reactions, which are crucial for the cyclization step in diazepine synthesis. mdpi.comnih.gov

For example, palladium-catalyzed intramolecular amination of a suitably functionalized precursor can afford the 1,4-diazepane ring. This approach often involves the coupling of an amine with an aryl or alkyl halide within the same molecule. The Buchwald-Hartwig amination is a prominent example of such a transformation. mdpi.com Additionally, palladium catalysis can be used in ring-expansion reactions, such as the reaction of 2-vinylpyrrolidines with aryl isocyanates to form 1,3-diazepin-2-ones, demonstrating the versatility of this metal in constructing seven-membered heterocyclic rings. acs.org

Specific Approaches to N-Substitution on 1,4-Diazepanes

Once the 1,4-diazepane scaffold is in hand, the next critical step is the introduction of the desired substituent onto one of the nitrogen atoms. For 1-(3-phenylpropyl)-1,4-diazepane, this involves the attachment of a 3-phenylpropyl group.

Alkylation Reactions for Phenylpropyl Introduction

The most direct method for introducing the 3-phenylpropyl group onto the 1,4-diazepane ring is through N-alkylation. This reaction typically involves treating 1,4-diazepane, or a protected version thereof, with a 3-phenylpropyl halide (e.g., 3-phenylpropyl bromide or chloride) in the presence of a base. The base is necessary to deprotonate the secondary amine of the diazepane, making it a more potent nucleophile to attack the electrophilic carbon of the phenylpropyl halide.

The choice of solvent and base can influence the reaction's efficiency and selectivity, especially if the diazepane has two secondary amines, which could lead to dialkylation. To achieve mono-alkylation, one of the nitrogen atoms is often protected with a suitable protecting group (e.g., a tert-butoxycarbonyl group) before the alkylation step. This protecting group can then be removed in a subsequent step to yield the desired monosubstituted product.

Derivatization of Nitrogen Atoms on the Diazepane Ring

Beyond simple alkylation, the nitrogen atoms of the 1,4-diazepane ring can be derivatized using a variety of other chemical transformations. These methods allow for the introduction of a wide range of functional groups, leading to a diverse library of 1,4-diazepane analogues.

One common method is reductive amination. This involves the reaction of the 1,4-diazepane with an aldehyde or ketone, in this case, 3-phenylpropanal, to form an intermediate iminium ion, which is then reduced in situ by a reducing agent like sodium borohydride (B1222165) to yield the N-alkylated product. nih.gov This one-pot procedure is often milder and more efficient than direct alkylation. nih.gov

Other derivatization strategies include acylation with acyl chlorides or anhydrides to form amides, or reaction with sulfonyl chlorides to produce sulfonamides. openpharmaceuticalsciencesjournal.com These functional groups can serve as handles for further synthetic modifications or can be the desired final functionality in the target molecule.

Synthesis of Derivatized 1,4-Diazepane Structures

The synthesis of derivatized 1,4-diazepane structures often involves a multi-step sequence that combines the formation of the core ring with subsequent functionalization of the nitrogen atoms. For example, to synthesize a series of 3-(1,4-diazepanyl)-methyl-phenyl-sulphonamides, a general approach starts with the reaction of 3-nitrobenzaldehyde (B41214) with a substituted 1,4-diazepane. openpharmaceuticalsciencesjournal.com The resulting nitro compound is then reduced to an amine, which is subsequently reacted with various sulfonyl chlorides to afford the final sulfonamide derivatives. openpharmaceuticalsciencesjournal.com

Another example is the synthesis of novel factor Xa inhibitors, where the 1,4-diazepane moiety was designed to interact with the S4 aryl-binding domain of the enzyme. nih.gov The synthesis of these complex molecules requires careful planning of the synthetic route, often involving protection and deprotection steps to ensure the correct regiochemistry of the substitutions on the diazepane ring. nih.gov

The following table provides examples of derivatized 1,4-diazepane structures and the synthetic methods used.

CompoundStarting MaterialsReagents and ConditionsFinal Product
1-(4-Chlorobenzyl)-1,4-diazepaneHomopiperazine (B121016), 4-Chlorobenzyl chlorideAcetyl chloride, EtOH, reflux; then K2CO31-(4-Chlorobenzyl)-1,4-diazepane chemicalbook.com
(S)-1-(Isoquinoline-5-sulfonyl)-3-methyl-1,4-diazepane(S)-1-tert-Butoxycarbonyl-3-methyl-1,4-diazepane, 5-Chlorosulfonyl-4-fluoroisoquinolineTriethylamine, methylene (B1212753) chloride; then trifluoroacetic acid(S)-1-(Isoquinoline-5-sulfonyl)-3-methyl-1,4-diazepane google.com
3-(1,4-Diazepanyl)-methyl-phenyl-sulphonamides3-Nitrobenzaldehyde, substituted 1,4-diazepaneFe/NH4Cl or Fe/NH4HCO2 for reduction; then substituted sulfonyl chloride, TEA, DCMVarious 3-(1,4-diazepanyl)-methyl-phenyl-sulphonamides openpharmaceuticalsciencesjournal.com

Preparation of 1,4-Diazepane-7-ones and Diazepin-3-ones

The formation of diazepanone cores represents a crucial gateway to a wide array of 1,4-diazepane analogues, serving as versatile platforms for subsequent chemical modifications.

One established route to 1,2,3,4-tetrahydro-1,4-diazepin-5-ones involves the condensation reaction between fluoroalkyl-containing 2-arylhydrazono-1,3-dicarbonyl compounds and ethylenediamine. acs.org The efficiency of this transformation can be significantly enhanced through the use of microwave irradiation, which provides a faster and more effective method for synthesizing 1,4-diazepin-5-ones compared to traditional heating. acs.org

A distinct, multi-step strategy is employed for the synthesis of diazepin-3-ones, particularly trisubstituted 1,2,5-hexahydro-3-oxo-1H-1,4-diazepine rings. acs.org This process commences with a protected aspartate derivative and proceeds through reductive alkylation, deprotection via hydrogenolysis, and a final cyclization step involving lactam formation to yield a conformationally restricted dipeptidomimetic structure. acs.org

An efficient, three-step synthesis has been developed for the 1,3-diazepin-2-one core, starting from the readily available 1,3-diallyl urea. nih.gov The key steps in this sequence are bis-benzoyl protection, a high-yield ring-closing metathesis (RCM) reaction, and a final deprotection under acidic conditions. nih.gov The yield of the RCM step has been optimized through the evaluation of different catalysts. nih.gov

Table 1: Synthesis of 1,3-Diazepinone via Ring-Closing Metathesis

Entry Catalyst Catalyst Loading (mol %) Reaction Time (h) Yield (%) of Compound 3
1 Grubbs 1st Gen 5 24 40
2 Grubbs 2nd Gen 1 12 95

Structurally analogous compounds, such as 3-(1,4-diazepanyl)-methyl-phenyl-sulphonamides, are typically prepared by first reacting 3-nitrobenzaldehyde with a substituted 1,4-diazepane. openpharmaceuticalsciencesjournal.com The nitro group is then reduced to form an amine intermediate, which is subsequently treated with a sulfonyl chloride to produce the desired sulphonamide. openpharmaceuticalsciencesjournal.com

Synthesis of Fused or Condensed 1,4-Diazepine Systems

The fusion of additional heterocyclic rings onto the 1,4-diazepine framework generates novel chemical structures with unique three-dimensional shapes and the potential for diverse biological functions.

A significant method for constructing such fused systems is the 1,3-dipolar cycloaddition of nitrilimines to the carbon-nitrogen double bond (C=N) of a benzodiazepine (B76468) ring. clockss.org This reaction results in the formation of a 1,2,4-triazoline ring fused to the 1,4-benzodiazepine at the 4 and 5 positions, typically carried out in refluxing benzene (B151609) overnight. clockss.org

Table 2: Synthesis of Fused 1,2,4-Triazoline-1,4-Benzodiazepine Derivatives

Benzodiazepine Reactant Nitrilimine Precursor Product Yield (%)
7-chloro-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepine N-phenyl-benzohydrazidoyl chloride 1-Phenyl-3-phenyl-7-chloro-1,2,3,4,4a,5-hexahydro- clockss.orgjocpr.comnih.govtriazino[4,3-a] clockss.orgnih.govbenzodiazepine 75

Another synthetic strategy leads to 1,4-diazepines fused with coumarin (B35378) and thiophene (B33073) rings. jocpr.com This is accomplished by treating substituted 8-amino-10-methylchromeno[3,4-b]thieno[2,3-e] clockss.orgnih.govdiazepin-6(12H)-one hydrochlorides with a cyclic secondary amine in the presence of potassium carbonate and refluxing toluene. jocpr.com

The synthesis of azetidine-fused 1,4-diazepine derivatives proceeds via an intramolecular carbon-nitrogen bond formation. nih.gov Using a copper(I) iodide/N,N-dimethylglycine catalyst system, 1-(2-bromobenzyl)azetidine-2-carboxamides are cyclized to afford 1,4,9,10a-tetrahydroazeto[1,2-a]benzo[e] clockss.orgnih.govdiazepin-10(2H)-ones in high yields. nih.gov These fused structures can undergo further reactions, such as the opening of the azetidine (B1206935) ring. nih.gov

An atom- and step-economical domino reaction provides access to 1,4-diazepanes and related fused systems like tetrahydro- and decahydro-1,5-benzodiazepines from simple starting materials such as 1,2-diamines and alkyl 3-oxohex-5-enoates. acs.org This process, often conducted without a solvent, involves the in situ formation of an aza-Nazarov reagent which then undergoes an intramolecular aza-Michael cyclization. acs.org

Furthermore, reacting benzene-1,2-diamine with 2-methylene-malononitrile produces an intermediate that, upon treatment with hydrochloric acid and subsequent heating in ethanol, cyclizes to yield 4-amino-1H-benzo[b] clockss.orgnih.govdiazepine-3-carbonitrile hydrochloride derivatives. nih.gov These can be subsequently hydrolyzed to form diazepine-2,4-diamines. nih.gov

Biological Activities and Molecular Mechanisms of Action

Modulation of Specific Receptor Systems

The 1,4-diazepane scaffold, particularly when substituted with moieties like the 3-phenylpropyl group, demonstrates significant affinity for a range of neurotransmitter receptors and transporters.

Adenosine Receptor Antagonism (A1)

Currently, there is no specific data available from published research to indicate that 1-(3-Phenylpropyl)-1,4-diazepane acts as an antagonist for the A1-adenosine receptor.

Sigma Receptor Ligand Binding (σ1 and σ2)

The 1,4-diazepane ring is a recognized scaffold for developing ligands that target sigma (σ) receptors. Research has shown that expanding a piperazine (B1678402) ring to a 1,4-diazepane ring can significantly enhance affinity for the σ1 receptor and improve selectivity over the σ2 subtype. nih.gov This structural modification is a key strategy in the design of potent sigma receptor ligands.

In studies of chiral non-racemic 1,4-diazepanes derived from (S)-serine, the 1,4-dibenzyl derivative demonstrated a high affinity for σ1 receptors with a Ki value of 7.4 nM and exhibited a 53-fold selectivity over σ2 receptors. nih.gov This highlights the favorability of the diazepane structure for σ1 binding. The σ1 receptor, an endoplasmic reticulum (ER) chaperone protein, modulates inter-organelle signaling and is a target for neuroprotective therapies. nih.gov

Interactive Table: Sigma Receptor Binding Affinity of a Representative 1,4-Diazepane Analog

CompoundReceptor SubtypeBinding Affinity (Ki)Selectivity (σ2/σ1)
1,4-Dibenzyl-1,4-diazepane derivativeσ17.4 nM53-fold
σ2~392 nM

Data sourced from a study on (S)-serine-derived 1,4-diazepanes. nih.gov

Serotonin (B10506) Receptor (5-HT) Interactions (e.g., 5-HT6, 5-HT2A)

Derivatives of 1,4-diazepane have been synthesized and evaluated for their interaction with serotonin (5-HT) receptors. A series of N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)nicotinamide derivatives showed potent binding affinities for both 5-HT3 and dopamine (B1211576) D2 receptors. nih.gov Specifically, the (R)-isomer of a 5-bromo-2-methoxy-6-methylaminonicotinamide derivative displayed high affinity for the 5-HT3 receptor with an IC50 value of 1.1 nM. nih.gov

While direct binding data for this compound at 5-HT6 or 5-HT2A receptors is not specified in the available literature, the established activity of related diazepane compounds at serotonin receptors suggests that this scaffold is a viable candidate for designing new 5-HT receptor ligands. nih.gov Furthermore, structure-activity relationship studies of piperidine (B6355638) analogs featuring the same 3-phenylpropyl group have been evaluated for their binding at the serotonin transporter (SERT), indicating the relevance of this substituent for serotonergic system modulation. nih.gov

Cholecystokinin (B1591339) Receptor (CCK2) Antagonism

There is no available scientific literature detailing the activity of this compound or its close analogs as antagonists of the cholecystokinin CCK2 receptor.

Dopamine Transporter (DAT) Inhibition

The 3-phenylpropyl structural motif is a key feature in several potent dopamine transporter (DAT) inhibitors. Extensive research has been conducted on piperidine and piperazine analogs that contain this group. For instance, 4-[2-[bis(4-fluorophenyl)-methoxy]ethyl]-1-(3-phenylpropyl)piperidine is a powerful DAT ligand. nih.gov Structure-activity relationship studies have confirmed that the unsubstituted 3-phenylpropyl group contributes to high potency and selectivity for the DAT. nih.gov

Analogs based on this structure are known to bind with high affinity to DAT in rat striatal membranes. nih.gov The compound 1-[2-(diphenylmethoxy)ethyl]-4-[2-(4-azido-3-iodophenyl)ethyl]piperazine, which is structurally related to the potent DAT inhibitor GBR-12909, has been used as a photoaffinity label to selectively mark the DAT protein. nih.gov Given that the 3-phenylpropyl group confers high affinity for the DAT when attached to piperidine and piperazine rings, it is highly probable that this compound also interacts with the dopamine transporter. Additionally, certain diazepane derivatives have shown an affinity for D2 dopamine receptors, further implicating this chemical class in the modulation of the dopaminergic system. nih.gov

Enzyme Inhibition Profiles

The 1,4-diazepane scaffold has been successfully utilized to develop inhibitors for various enzymes.

Research has identified a series of novel Factor Xa (fXa) inhibitors built upon the 1,4-diazepane moiety. nih.gov Factor Xa is a critical serine protease in the blood coagulation cascade. One compound from this series, YM-96765, demonstrated potent inhibitory activity against fXa with an IC50 of 6.8 nM. nih.gov

In a separate line of research, a compound structurally related to this compound, specifically 1-(5-phenylpyridin-3-yl)-1,4-diazepane, has been shown to bind to the Acetylcholine-binding protein (AChBP) with high affinity. uni-freiburg.de AChBP is a homolog of the ligand-binding domain of nicotinic acetylcholine (B1216132) receptors. The reported Ki value for this interaction is 8.9 nM, indicating a potent inhibition of acetylcholine binding. uni-freiburg.de Other studies have also pointed to benzodiazepine (B76468) derivatives as potential cholinesterase inhibitors. nih.gov

Interactive Table: Enzyme/Protein Inhibition by 1,4-Diazepane Derivatives

DerivativeTarget Enzyme/ProteinInhibition Metric (IC50/Ki)
YM-96765Factor XaIC50 = 6.8 nM
1-(5-phenylpyridin-3-yl)-1,4-diazepaneAcetylcholine-binding protein (AChBP)Ki = 8.9 nM

Factor Xa Inhibition

Factor Xa (fXa) is a critical serine protease in the coagulation cascade, making it a prime target for the development of novel antithrombotic agents. nih.govmdpi.comfrontiersin.org A series of 1,4-diazepane derivatives have been designed to interact with the S4 aryl-binding domain of the fXa active site. nih.gov One particular compound, YM-96765, demonstrated potent fXa inhibitory activity with an IC₅₀ value of 6.8 nM. nih.gov This inhibition translates to effective antithrombotic activity. nih.gov The strategic design of these inhibitors focuses on the interaction between the diazepane moiety and the fXa active site, highlighting the potential of this scaffold in developing new anticoagulants. nih.govfrontiersin.org

Table 1: Factor Xa Inhibitory Activity of 1,4-Diazepane Derivatives

CompoundIC₅₀ (nM)Target Interaction
YM-967656.8S4 aryl-binding domain of fXa

Human Kallikrein 7 (KLK7) Inhibition

Human Kallikrein 7 (KLK7), a stratum corneum chymotryptic enzyme, is another serine protease that has been a target for inhibitors with a 1,4-diazepane structure. uni.lunih.gov A series of 1,3,6-trisubstituted 1,4-diazepan-7-ones were developed as KLK7 inhibitors. uni.lunih.gov While initial compounds were potent inhibitors of human KLK7, they showed no activity against the mouse counterpart. uni.lunih.gov Through structure-based drug design, compound 22g was identified as an inhibitor of both human and mouse KLK7. uni.lunih.gov Further investigation revealed that only the (–)-22g enantiomer exhibited potent inhibitory activity. uni.lunih.gov The co-crystal structure of mouse KLK7 with 22g provided insights into the structure-activity relationships, underscoring the value of this compound in overcoming species differences in KLK7 inhibition. uni.lunih.gov

Another study identified compound 1, a 1,3,6-trisubstituted 1,4-diazepane-7-one, as a novel human KLK7 inhibitor. researchgate.net Subsequent synthesis and evaluation of its derivatives led to the discovery of compounds 25 and 34, which were more potent than the initial hit compound. researchgate.net The X-ray co-crystal structure of compound 25 with human KLK7 elucidated the characteristic interactions responsible for the observed structure-activity relationship. researchgate.net

Table 2: Human Kallikrein 7 (KLK7) Inhibitory Activity of 1,4-Diazepane-7-one Derivatives

CompoundTargetKey Findings
(–)-22gHuman and Mouse KLK7Potent inhibitor, overcoming species differences. uni.lunih.gov
25Human KLK7More potent than the initial hit compound 1. researchgate.net
34Human KLK7More potent than the initial hit compound 1. researchgate.net

Angiotensin-Converting Enzyme (ACE) Inhibition

Angiotensin-converting enzyme (ACE) is a key player in the renin-angiotensin system, which regulates blood pressure. nih.gov ACE inhibitors are widely used in the treatment of hypertension and other cardiovascular diseases. nih.govmdpi.com Research into novel ACE inhibitors has included derivatives of N-[1-carboxy-3-phenylpropyl]-L-alanyl-L-proline, where this core structure is covalently bonded to aryl sulfonamides. nih.gov These compounds were found to be potent ACE inhibitors in vitro, with IC₅₀ values ranging from 6.5 to 85 nM. nih.gov The design of these inhibitors leverages the established pharmacophore of enalaprilat, demonstrating a strategy to create new antihypertensive agents. nih.gov

Table 3: ACE Inhibitory Activity of N-[1-carboxy-3-phenylpropyl]-L-alanyl-L-proline Derivatives

Compound SeriesIC₅₀ Range (nM)
1a-g6.5 - 85

Autotaxin (ATX) Inhibition

Autotaxin (ATX) is an enzyme that produces lysophosphatidic acid (LPA), a signaling molecule involved in various physiological and pathological processes, including fibrosis and cancer. frontiersin.orgnih.govmdpi.com The ATX-LPA signaling pathway is a target for therapeutic intervention. frontiersin.orgnih.gov A new series of ATX inhibitors featuring novel bicyclic and spirocyclic structural motifs have been developed. frontiersin.org These efforts have led to the identification of potent inhibitors like GLPG1690, BBT-877, and BLD-0409, which have advanced to clinical trials. nih.gov The development of these inhibitors showcases the progress in designing structurally diverse molecules that can effectively target ATX. nih.gov

Other Biological Effects Associated with Diazepane Scaffolds

The versatility of the diazepane scaffold extends beyond enzyme inhibition, with research indicating its potential in combating parasitic and viral infections.

Antiparasitic Activity

Derivatives of the diazepine (B8756704) scaffold have shown promise as antiparasitic agents. For instance, various heterocyclic compounds containing this core structure have been synthesized and evaluated for their activity against different parasites. While specific studies on this compound's antiparasitic activity are not detailed, the broader class of diazepine derivatives has demonstrated potential in this area. Research on other nitrogen-containing heterocyclic compounds, such as 1H-benzimidazole derivatives, has shown significant in vitro activity against protozoa like Giardia lamblia and Entamoeba histolytica. nih.gov This suggests that the diazepane scaffold could be a valuable template for the design of new antiparasitic drugs.

Antiviral Potential

The diazepine nucleus is also a component of compounds with potential antiviral activity. For example, diazepam has been shown to inhibit the expression of human immunodeficiency virus type 1 (HIV-1) p24 antigen in acutely infected human brain and microglial cell cultures. nih.gov This antiviral effect was linked to a decrease in the activation of nuclear factor kappa B. nih.gov While this research focuses on a well-known benzodiazepine, it highlights the potential of the broader diazepine chemical space in the development of antiviral therapies.

Neuroprotective Effects

Derivatives of 1,4-diazepane have been investigated for their potential neuroprotective properties. Certain 1,4-diazepane-based compounds have shown an affinity for sigma receptors (σR), which are implicated in neuroprotection and the modulation of neurodegenerative disorders. nih.gov For instance, a series of diazepane-containing derivatives were synthesized and evaluated as σR ligands. Among these, the benzofurane derivative 2c exhibited high affinity for the σ1 receptor subtype. nih.gov Computational modeling, including molecular dynamics simulations, confirmed a strong interaction between 2c and the active site of the σ1 receptor. nih.gov

The neuroprotective potential of these compounds is also linked to their antioxidant activity. The benzofurane and quinoline (B57606) derivatives 2c , 3c , 2d , and 3d displayed significant antioxidant profiles, suggesting they could protect cells from oxidative stress, a key factor in neurodegeneration. nih.gov While these specific derivatives demonstrated low cytotoxicity in the cancer cell lines tested, their neuroprotective mechanisms are primarily associated with their interaction with sigma receptors and their antioxidant capabilities. nih.gov

It is important to note that the broader class of 1,4-dihydropyridines, which share some structural similarities, are known for their neuroprotective, antioxidant, and anti-inflammatory properties, further highlighting the potential of seven-membered heterocyclic compounds in the context of neurodegenerative diseases. nih.gov

Table 1: Investigated 1,4-Diazepane Derivatives and their Neuroprotective-Related Activities

CompoundTarget/ActivityKey Findings
Benzofurane derivative 2c σ1 Receptor AffinityHigh affinity and strong interaction with the active site. nih.gov
Quinoline derivatives 2d , 3d σR AffinityHigh affinity for sigma receptors. nih.gov
Benzofurane derivative 3c σR AffinityHigh affinity for sigma receptors. nih.gov
2c , 3c , 2d , 3d Antioxidant ActivityPossess a potent antioxidant profile. nih.gov

Anticancer Properties

The 1,4-diazepine nucleus is a structural motif found in various compounds with demonstrated biological activities, including anticancer properties. nih.gov Research into novel derivatives has explored their potential as antiproliferative agents.

For example, two α-methylene-γ-lactams containing a pyrazolidin-3-one (B1205042) ring system, specifically 5-vinyl-1,2-diphenyl-4-methylenepyrazolidin-3-one (2a ) and 5-phenyl-1,2-diphenyl-4-methylenepyrazolidin-3-one (2b ), were synthesized and evaluated for their anticancer activity against MCF-7 breast cancer cells. nih.gov Both compounds were found to inhibit cell proliferation, induce DNA damage, and trigger apoptosis. nih.gov Notably, compound 2a exhibited more potent activity. nih.gov Further investigation revealed that 2a acted synergistically with the established anticancer drugs 5-fluorouracil (B62378) and oxaliplatin, enhancing their antitumor effects. nih.gov

In a separate study, a series of 2-phenylamino-3-acyl-1,4-naphthoquinones were assessed for their in vitro antiproliferative activity against DU-145, MCF-7, and T24 cancer cells. mdpi.com Among the synthesized compounds, compounds 4 and 11 demonstrated the highest antiproliferative activity across all three cell lines. mdpi.com Further investigation into the mechanism of action for compound 11 in DU-145 cells revealed a significant reduction in the expression of the mTOR gene, which is crucial for tumor metabolism regulation. mdpi.com Molecular docking studies suggested a strong affinity of compound 11 for the mTOR protein, indicating a potential inhibitory effect. mdpi.com

Table 2: Anticancer Activity of Selected Compounds

CompoundCancer Cell Line(s)Key Findings
5-vinyl-1,2-diphenyl-4-methylenepyrazolidin-3-one (2a )MCF-7Inhibited cell proliferation, induced DNA damage and apoptosis. Showed synergistic effects with 5-fluorouracil and oxaliplatin. nih.gov
5-phenyl-1,2-diphenyl-4-methylenepyrazolidin-3-one (2b )MCF-7Inhibited cell proliferation, induced DNA damage and apoptosis. nih.gov
Compound 4 (2-phenylamino-3-acyl-1,4-naphthoquinone derivative)DU-145, MCF-7, T24High antiproliferative activity. mdpi.com
Compound 11 (2-phenylamino-3-acyl-1,4-naphthoquinone derivative)DU-145, MCF-7, T24High antiproliferative activity; significantly reduced mTOR gene expression. mdpi.com

Anxiolytic and Antidepressant Effects

The 1,4-diazepine scaffold is famously associated with anxiolytic (anxiety-reducing) and antidepressant properties, with chlordiazepoxide and diazepam being seminal examples. nih.gov The mechanism of action for many of these compounds involves the modulation of neurotransmitter systems in the brain. nih.gov

Derivatives of 1,4-diazepine have been explored for their potential to treat anxiety and depression. For instance, a study on the methanolic extract of Psychotria ankasensis (PAE), which contains various alkaloids, demonstrated significant antidepressant-like and anxiolytic-like effects in murine models. nih.gov In the forced swim test and tail suspension test, both established models for assessing antidepressant activity, PAE at doses of 100 and 300 mg/kg significantly reduced the duration and frequency of immobility. nih.gov Furthermore, in the elevated plus-maze and open field tests, which are used to evaluate anxiolytic potential, PAE at the same doses showed significant anxiolytic effects. nih.gov

The anxiolytic effects of some compounds are linked to their interaction with glutamate (B1630785) receptors. For example, MPEP, a selective mGlu5 receptor antagonist, has demonstrated anxiolytic-like effects in various rodent models, including the conflict drinking test, the elevated plus-maze test, and the four-plate test. nih.gov MPEP was also found to have antidepressant-like effects in the tail suspension test in mice. nih.gov These findings suggest that antagonism of mGlu5 receptors may be a viable strategy for developing novel anxiolytic and antidepressant medications. nih.gov

Table 3: Preclinical Studies on Anxiolytic and Antidepressant Effects

Compound/ExtractModelKey Findings
Methanolic extract of Psychotria ankasensis (PAE)Forced Swim Test, Tail Suspension TestSignificant antidepressant-like effects at 100 and 300 mg/kg. nih.gov
Methanolic extract of Psychotria ankasensis (PAE)Elevated Plus-Maze, Open Field TestSignificant anxiolytic-like effects at 100 and 300 mg/kg. nih.gov
MPEP (mGlu5 receptor antagonist)Conflict Drinking Test, Elevated Plus-Maze, Four-Plate TestInduced anxiolytic-like effects. nih.gov
MPEP (mGlu5 receptor antagonist)Tail Suspension TestShortened immobility time, indicating an antidepressant-like effect. nih.gov

Computational Approaches and Molecular Modeling Studies

Ligand-Based Pharmacophore Model Development for 1,4-Diazepane Derivatives

Ligand-based pharmacophore modeling is a powerful computational strategy employed when the three-dimensional structure of the biological target is unknown. This approach involves identifying the essential steric and electronic features that a molecule must possess to bind to its target and elicit a biological response. The model is constructed by superimposing a set of active molecules and extracting their common chemical features, such as hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings, and positive/negative ionizable groups. youtube.comrsc.org

For 1,4-diazepane derivatives, a pharmacophore model can be developed using a training set of known active compounds. nih.gov The resulting model serves as a 3D query to screen large virtual databases for novel compounds that match the pharmacophoric features, potentially possessing similar or enhanced biological activity. rsc.orgnih.gov This method allows for the rapid identification of diverse chemical scaffolds that could be further optimized. For instance, a model developed for a specific receptor might highlight the necessity of a hydrophobic aromatic feature, a hydrogen bond acceptor, and a positively ionizable center, all of which can be mapped onto the structure of 1-(3-Phenylpropyl)-1,4-diazepane and its analogues.

The robustness of a pharmacophore model is typically validated using a test set of compounds with known activities to ensure its predictive power. rsc.org Successful models, like one that identified novel DNA gyrase inhibitors with three hydrogen bond acceptors and one hydrophobic moiety, demonstrate high correlation between predicted and experimental activities. rsc.org Dynamic structure-based pharmacophore models, which account for the flexibility of the target protein, can offer a more accurate representation of the binding interactions compared to static models. biorxiv.org

Molecular Docking Simulations with Target Proteins

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is crucial for understanding the binding mode and affinity of compounds like this compound with various biological targets.

Factor Xa: Factor Xa (fXa) is a critical enzyme in the blood coagulation cascade, making it a prime target for anticoagulant drugs. nih.gov Novel 1,4-diazepane derivatives have been designed to interact with the S4 aryl-binding domain of the fXa active site. nih.gov Docking studies can elucidate how the 1,4-diazepane moiety and its substituents, such as the 3-phenylpropyl group, fit into the binding pockets of fXa. For example, studies on other heterocyclic compounds like 1,3,4-oxadiazoles have shown that interactions with key residues, such as Arg25, through hydrogen bonds are crucial for potent inhibition. nih.gov These simulations help in rationalizing the structure-activity relationships and in designing more potent and selective fXa inhibitors.

Kallikrein 7: Kallikrein 7 (KLK7) is a serine protease implicated in skin diseases. Structure-based drug design has been employed to develop 1,4-diazepan-7-one derivatives as KLK7 inhibitors. nih.gov Molecular docking plays a pivotal role in understanding species-specific differences in inhibitor potency, for instance, between human and mouse KLK7. By analyzing the crystal structure of KLK7 complexed with an inhibitor, researchers can identify key interactions and design compounds that overcome these species differences, leading to the discovery of potent inhibitors. nih.gov

Dopamine (B1211576) Transporter (DAT): The dopamine transporter is a key protein in regulating dopamine levels in the brain and is a target for both therapeutic agents and drugs of abuse. nih.gov Molecular docking studies can predict how this compound interacts with DAT. The binding of ligands to DAT often involves interactions with key amino acid residues like Asp79, Tyr156, and Phe320. biorxiv.orgresearchgate.net Docking simulations can reveal whether the compound binds in the central substrate-binding site or at an allosteric site, providing insights into its potential mechanism of action as a dopamine reuptake inhibitor or modulator. nih.govnih.gov

Acetylcholinesterase (AChE): Acetylcholinesterase is a primary target for the symptomatic treatment of Alzheimer's disease. nih.govresearchgate.net Docking studies of various nitrogen-containing heterocyclic compounds have revealed that potent AChE inhibitors often exhibit a dual binding mode, interacting with both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of the enzyme. nih.gov For a molecule like this compound, docking simulations can predict its binding orientation within the AChE gorge. The phenylpropyl group could form π-π stacking interactions with aromatic residues like Tyr334 in the PAS, while the diazepane ring could interact with residues in the CAS, such as Trp84. nih.govresearchgate.net

Table 1: Summary of Potential Molecular Docking Interactions

Target ProteinPotential Interacting ResiduesType of InteractionReference
Factor XaResidues in S4 aryl-binding domain, Arg25Hydrophobic interactions, Hydrogen bonds nih.govnih.gov
Kallikrein 7Key residues identified by crystallographyStructure-based interactions nih.gov
Dopamine Transporter (DAT)Asp79, Tyr156, Phe320Hydrogen bonds, Hydrophobic interactions biorxiv.orgresearchgate.net
Acetylcholinesterase (AChE)Trp84 (CAS), Tyr334 (PAS), Tyr121π-π stacking, Cation-π interactions, Hydrogen bonds nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. jksus.org By correlating molecular descriptors (physicochemical properties, topological indices, etc.) with activity, QSAR models can predict the potency of new, unsynthesized compounds. youtube.comnih.gov

For 1,4-diazepane derivatives, a QSAR study would involve compiling a dataset of analogues with their measured biological activities against a specific target. Molecular descriptors such as molecular weight, logP (lipophilicity), molar refractivity, and electronic parameters would be calculated for each compound. jksus.org Statistical methods, like multiple linear regression (MLR), are then used to build a model that best describes the data. jksus.org

A valid QSAR model can guide the structural modification of this compound to enhance its efficacy. For example, a model might indicate that increasing lipophilicity while maintaining a specific electronic distribution on the phenyl ring leads to higher activity. Such predictive models are valuable tools for prioritizing which derivatives to synthesize and test, thus saving time and resources in the drug discovery process. nih.govwikipedia.org

In Silico Evaluation of Pharmacokinetic Parameters

The efficacy of a drug is not solely dependent on its binding affinity to the target but also on its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. In silico tools are widely used to predict these pharmacokinetic parameters early in the drug discovery pipeline.

Blood-Brain Barrier (BBB) Penetration: For compounds targeting the central nervous system (CNS), the ability to cross the blood-brain barrier is paramount. Computational models can predict BBB penetration based on molecular properties such as polar surface area (PSA), lipophilicity (logP), molecular weight, and the number of hydrogen bond donors and acceptors. nih.govnih.gov Benzodiazepines, which share the seven-membered diazepine (B8756704) ring, are known to effectively penetrate the BBB. nih.gov In silico evaluation of this compound would provide an early indication of its potential as a CNS-active agent. Models like the BOILED-Egg representation can simultaneously predict BBB permeation and gastrointestinal absorption. nih.gov

Metabolic Degradation: Metabolic stability is a critical parameter that influences a drug's half-life and duration of action. Some 1,4-diazepane derivatives have been reported to suffer from low metabolic stability. nih.gov Computational tools can predict potential sites of metabolism on a molecule, often mediated by cytochrome P450 enzymes. By identifying these metabolic "hotspots" on the this compound structure, medicinal chemists can make targeted modifications—such as introducing fluorine atoms or other blocking groups—to improve metabolic resistance and enhance in vivo efficacy. nih.gov

Table 2: Predicted In Silico Pharmacokinetic Properties

ParameterGoverning Molecular PropertiesSignificance for EfficacyReference
Blood-Brain Barrier (BBB) PenetrationLow Polar Surface Area (PSA), Optimal logP, Low Molecular Weight, Fewer H-bond donors/acceptorsEssential for compounds targeting the Central Nervous System (CNS) nih.govnih.gov
Metabolic StabilityAbsence of labile metabolic sitesDetermines drug half-life and duration of action nih.gov
Gastrointestinal (GI) AbsorptionCompliance with Lipinski's Rule of Five, Appropriate PSACrucial for oral bioavailability nih.gov

Preclinical Pharmacological Evaluation

In Vitro Studies on Cellular and Subcellular Systems

In vitro studies are fundamental to early-stage drug discovery, providing initial insights into a compound's biological activity and metabolic profile.

Receptor Binding Assays

Receptor binding assays are used to determine the affinity of a compound for specific receptors. For the broader class of 1,4-diazepane derivatives, binding affinities have been evaluated for various receptors, including serotonin (B10506) (5-HT), chemokine, and sigma receptors. For instance, certain 3-(1,4-diazepanyl)-methyl-phenyl-sulphonamide derivatives have been synthesized and evaluated as potent 5-HT₆ receptor antagonists for potential use in cognitive disorders. Other research has identified aryl-diazepane ureas as functional antagonists of the chemokine receptor CXCR3, with some compounds showing IC₅₀ values of approximately 60 nM in functional assays. Furthermore, novel 1,4-diazepane-based ligands have been developed and tested for their affinity to sigma-1 (σ₁) and sigma-2 (σ₂) receptors, which are implicated in neurodegenerative disorders. However, specific receptor binding data for 1-(3-Phenylpropyl)-1,4-diazepane is not extensively documented in publicly available literature.

Enzyme Activity Assays

Cellular Assays (e.g., Growth Inhibition, Viability)

Cellular assays provide information on a compound's effect on whole cells. Studies on derivatives have included cytotoxicity assessments. For example, a library of 1,4-diazepane derivatives designed as amyloid-beta (Aβ) aggregation inhibitors was assessed for cytotoxicity in mouse hippocampal HT22 neuronal cells, with lead compounds showing no significant toxicity. Similarly, a series of diazepane-containing derivatives developed as sigma receptor ligands were evaluated against two cancer cell lines, with results indicating that none of the compounds induced significant toxicity. These studies suggest that the 1,4-diazepane scaffold can be well-tolerated by cells, though specific growth inhibition or viability data for this compound is not specified.

Table 1: Cellular Assays on Related 1,4-Diazepane Derivatives

Compound ClassCell LineAssay TypeOutcomeReference
Aβ Aggregation InhibitorsMouse Hippocampal HT22CytotoxicityLead compounds were not toxic to cells.
Sigma Receptor LigandsCancer Cell LinesCytotoxicityNo significant toxicity induced.

Microsomal Stability Assays for Metabolic Stability

Microsomal stability assays are crucial for predicting the metabolic fate of a compound in vivo. These assays use liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s. High metabolic stability is a desirable property for drug candidates. Research on a class of 1,4-diazepane compounds identified as potent CB2 receptor agonists revealed that the initial compounds suffered from low metabolic stability. Subsequent optimization strategies led to the identification of derivatives with improved stability in liver microsomes. This indicates that while the metabolic stability of the 1,4-diazepane scaffold can be a challenge, it can be chemically addressed. Specific half-life (t₁/₂) or intrinsic clearance (Clᵢₙₜ) values for this compound in human or rat liver microsomes are not detailed in the available literature.

In Vivo Investigations in Animal Models

In vivo studies in animal models are essential for evaluating the efficacy and pharmacokinetic profile of a compound in a living organism.

Efficacy Assessments in Disease-Specific Models

The therapeutic potential of 1,4-diazepane derivatives has been explored in various animal models of disease. For example, derivatives designed as inhibitors of amyloid-beta (Aβ) aggregation have been evaluated for their potential in treating Alzheimer's disease. In one study, lead 1,4-diazepane derivatives demonstrated significant neuroprotective potential and effectively rescued cells from Aβ₄₂-induced cytotoxicity. Another study on 1,3-dihydro-benzo[b]diazepin-2-one derivatives showed in vivo activity in rat behavioral models, such as improving working memory deficits induced by scopolamine. While these studies underscore the potential of the broader 1,4-diazepane class in models of neurodegenerative and cognitive disorders, specific efficacy data for this compound in disease models is not currently available in the searched literature.

Evaluation of Central Nervous System Effects

Research into derivatives has primarily explored their interaction with specific CNS targets, such as serotonin receptors and their role in modulating pathological processes like amyloid-β aggregation.

Activity of 1,4-Diazepane Derivatives as 5-HT₆ Receptor Antagonists

A significant area of investigation has been the design and synthesis of 1,4-diazepane derivatives as antagonists for the 5-hydroxytryptamine-6 (5-HT₆) receptor. openpharmaceuticalsciencesjournal.com This receptor is predominantly expressed in the brain and is a key target for therapeutic intervention in cognitive disorders. openpharmaceuticalsciencesjournal.com Blockade of the 5-HT₆ receptor is believed to enhance cholinergic and glutamatergic neurotransmission, processes crucial for learning and memory. openpharmaceuticalsciencesjournal.com

In one such study, a series of 3-(1,4-diazepanyl)-methyl-phenyl-sulphonamide derivatives were synthesized and evaluated for their binding affinity to the 5-HT₆ receptor. The research postulated that the basic amine function of the 1,4-diazepane ring is essential for receptor binding. openpharmaceuticalsciencesjournal.com The study utilized in silico screening to predict the binding affinities (Ki) of these novel compounds.

Table 1: In Silico Binding Affinities (Ki) of Selected 3-(1,4-Diazepanyl)-methyl-phenyl-sulphonamide Derivatives for the 5-HT₆ Receptor

Compound Structure Ki (nM)
10a N-(3-((1,4-diazepan-1-yl)methyl)phenyl)benzenesulfonamide hydrochloride 105.4
10c N-(3-((1,4-diazepan-1-yl)methyl)phenyl)-4-chlorobenzenesulfonamide hydrochloride 89.6
10f N-(3-((1,4-diazepan-1-yl)methyl)phenyl)ethanesulfonamide hydrochloride 134.8
10g N-(3-((1,4-diazepan-1-yl)methyl)phenyl)propane-2-sulfonamide hydrochloride 121.3

Data sourced from in silico predictions. openpharmaceuticalsciencesjournal.com

The results from these in silico studies suggest that derivatives of 1,4-diazepane can be effectively designed to target specific CNS receptors involved in cognitive function. openpharmaceuticalsciencesjournal.com

Inhibition of Amyloid-β Aggregation

Another critical area of preclinical research for 1,4-diazepane derivatives is their potential as inhibitors of amyloid-β (Aβ) peptide aggregation, a primary pathological hallmark of Alzheimer's disease. uwaterloo.ca The accumulation of Aβ plaques in the brain is a key driver of neurodegeneration. uwaterloo.ca

A study focused on the design and synthesis of a library of 1,4-diazepane derivatives to investigate their ability to inhibit the aggregation of both Aβ40 and Aβ42 isoforms. uwaterloo.ca The anti-aggregation activity was assessed using fluorescence-based kinetic assays. The findings revealed that N-alkylated 1,4-diazepane derivatives demonstrated notable inhibition of Aβ40 aggregation. uwaterloo.ca

Furthermore, lead compounds from this library showed significant neuroprotective effects against Aβ42-induced cytotoxicity in HT22 mouse hippocampal neuronal cells and exhibited the potential to cross the blood-brain barrier. uwaterloo.ca

Table 2: Biological Evaluation of Lead 1,4-Diazepane Derivatives

Activity Finding
Neuroprotection Significant rescue of HT22 cells from Aβ42-induced cytotoxicity (47.9–57.4%)
Antioxidant Activity Some derivatives demonstrated reactive oxygen species (ROS) scavenging activity (13.2–90.7%)
Blood-Brain Barrier Permeability Indicated potential to cross the BBB

Data represents a summary of findings for lead compounds in the study. uwaterloo.ca

These findings underscore the therapeutic potential of the 1,4-diazepane scaffold in developing disease-modifying treatments for neurodegenerative disorders like Alzheimer's disease. uwaterloo.ca

Advanced Applications and Future Research Directions

Development as Novel Molecular Scaffolds and Dipeptidomimetics

The 1,4-diazepane ring is considered a "privileged scaffold" in drug discovery. nih.govresearchgate.net This term refers to molecular frameworks that are capable of binding to multiple, diverse biological targets, serving as an excellent starting point for the design of novel therapeutic agents. nih.gov The seven-membered ring provides a unique conformational flexibility that allows it to serve as a steady framework for adding functional groups necessary to interact selectively with amino acid residues in a target protein. nih.gov A modular synthetic approach allows for the variation of ring size, substitution, and configuration, enabling the creation of diverse heterocyclic scaffolds, including 1,4-diazepanes, that are suitable for targeting lead-like chemical space. rsc.orgresearchgate.net

This scaffold has been successfully utilized to create new series of inhibitors for various enzymes. For instance, researchers have designed novel Factor Xa (fXa) inhibitors, which are crucial in the coagulation cascade, by using the 1,4-diazepane moiety to interact with a specific binding domain of the fXa active site. nih.gov

Furthermore, the 1,4-diazepane structure is an effective backbone for creating dipeptidomimetics—compounds designed to mimic the structure and function of dipeptides. Researchers have successfully synthesized a trisubstituted 1,4-diazepin-3-one ring system, which serves as a conformationally constrained dipeptidomimetic. nih.govcapes.gov.br Such synthons can reproduce a biologically relevant topology or be incorporated into bioactive peptides to improve their properties. nih.gov

A notable application is the development of novel sigma receptor (σR) ligands. Starting from piperidine-based compounds, researchers used a "conformational expansion" approach to synthesize a new series of derivatives containing the 1,4-diazepane ring. nih.gov This work demonstrated that the bulkier diazepane spacer could maintain or even improve affinity for both σ1 and σ2 receptor subtypes compared to the original piperidine (B6355638) ring. nih.gov The most successful compounds featured benzofurane and quinoline (B57606) moieties attached to the diazepane core. nih.gov

Table 1: Sigma Receptor (σR) Binding Affinities of Novel 1,4-Diazepane Derivatives nih.gov
CompoundCore Structureσ1R Ki (nM)σ2R Ki (nM)
Benzofurane Derivative (2c)1-Benzoyl-4-benzyl-1,4-diazepane6.5133
Quinoline Derivative (2d)1-Benzoyl-4-benzyl-1,4-diazepane1170
Benzofurane Derivative (3c)1-Benzoyl-4-(2,4-dimethylbenzyl)-1,4-diazepane8.028
Quinoline Derivative (3d)1-Benzoyl-4-(2,4-dimethylbenzyl)-1,4-diazepane1532

Integration into Prodrug Strategies for Enhanced Delivery

A significant challenge in developing drugs for central nervous system (CNS) disorders is overcoming the blood-brain barrier (BBB). nih.govrsc.org The BBB is a highly selective barrier that prevents most small-molecule drugs from reaching the brain parenchyma. nih.gov Prodrugs—inactive molecules that are converted into the active drug within the body—are a well-established strategy to enhance CNS delivery. nih.govresearchgate.net

One common prodrug approach involves "lipidization," where polar molecules are chemically modified to become more lipophilic, thereby facilitating passive diffusion across the BBB. nih.govmdpi.com The 1-(3-Phenylpropyl)-1,4-diazepane structure, with its secondary amine, is an ideal candidate for this strategy. The polar N-H group can be masked with a lipophilic moiety, creating a prodrug that can more readily cross the BBB. Once in the brain, enzymatic or chemical cleavage would regenerate the active parent compound.

While specific prodrugs of this compound have not been detailed in the literature, the principle has been successfully applied to other molecules. For example, attaching a drug to a carrier that is recognized by a specific transporter at the BBB, such as the large neutral amino acid transporter (LAT1) or the glucose transporter (GLUT1), is another effective strategy. nih.govmdpi.com The discovery of N,N-disubstituted-1,4-diazepane derivatives as potent, CNS-penetrant orexin (B13118510) receptor antagonists that promote sleep further highlights the potential of this scaffold to be optimized for brain delivery. nih.gov

Radiopharmaceutical Applications (e.g., as Chelators or Radioligands for Imaging)

Radiopharmaceuticals are essential tools in nuclear medicine for both diagnosis and therapy. nih.gov They consist of a radioactive isotope attached to a targeting molecule. For metallic radionuclides, a chelator is required—a molecule that binds the radiometal tightly and stably. nih.gov The ideal chelator forms a stable complex under mild conditions and prevents the release of the radiometal in the body. nih.gov

The 1,4-diazepane scaffold and its derivatives present opportunities in this field, particularly as radioligands for Positron Emission Tomography (PET) imaging. PET is a powerful technique used in drug development and clinical diagnosis to visualize and quantify biological processes. frontiersin.org This requires a PET tracer, which is a biologically active molecule labeled with a positron-emitting radionuclide like Fluorine-18 (¹⁸F). nih.gov

Given that 1,4-diazepane derivatives have been identified as potent ligands for sigma receptors, they are strong candidates for development as PET tracers. nih.gov Sigma-1 receptors are overexpressed in various neurological conditions, making them an important target for imaging neuroinflammation and neurodegeneration. nih.gov A derivative of this compound could be radiolabeled with ¹⁸F to create a novel PET probe for imaging sigma-1 receptor density in the brain. The development of thienodiazepine derivatives as PET imaging probes for other brain targets has demonstrated the feasibility of using diazepine-class compounds for this purpose. nih.gov

Prospects for Polypharmacology and Multi-Target Ligand Design

Complex multifactorial diseases like cancer and neurodegenerative disorders often involve multiple biological pathways. Polypharmacology, the concept of designing a single drug to interact with multiple targets, is an increasingly attractive therapeutic strategy. nih.gov Versatile scaffolds like 1,4-dihydropyridines have shown promise in this area, and 1,4-diazepanes are similarly well-suited for such applications. nih.gov

The 1,4-diazepane scaffold provides a foundation for creating multi-target ligands. Research into novel 1,4-diazepane-based sigma receptor ligands revealed that the most promising compounds also exhibited significant affinity for the GluN2b subunit of the NMDA receptor, a target involved in synaptic plasticity and neuroprotection. nih.gov This dual activity makes these compounds interesting candidates for conditions where both sigma and NMDA receptor pathways are relevant.

Table 2: Multi-Target Affinity of a 1,4-Diazepane Derivative nih.gov
CompoundPrimary Target Affinity (σ1R Ki)Secondary Target Affinity (GluN2b Ki)
Benzofurane Derivative (3c)8.0 nM59 nM

This inherent ability to interact with multiple receptors suggests that derivatives of this compound could be systematically optimized to modulate a desired profile of targets, potentially offering superior efficacy or a better side-effect profile than highly selective single-target drugs.

Exploration of Unexplored Therapeutic Areas for this compound Derivatives

The 1,4-diazepane scaffold has been associated with a wide array of biological activities, including antipsychotic, anxiolytic, anticonvulsant, and anticancer effects. semanticscholar.orgnih.gov However, the full therapeutic potential of derivatives like this compound remains largely untapped.

Recent research has begun to explore new applications. A doctoral thesis investigated a library of 1,4-diazepane derivatives for their ability to inhibit the aggregation of amyloid-beta (Aβ) peptides, a key pathological event in Alzheimer's disease. uwaterloo.ca The lead compounds showed significant neuroprotective potential and were able to cross the BBB. uwaterloo.ca This positions the scaffold as a promising starting point for developing disease-modifying therapies for Alzheimer's.

Another study identified a 1,4-diazepane derivative as a potent inhibitor of factor Xa, suggesting a completely different therapeutic application in anticoagulation and antithrombotic therapy. nih.gov

Future research could focus on several promising avenues:

Dual-Function Neurotherapeutics: Building on the polypharmacology data, one could design single molecules that, for example, both inhibit Aβ aggregation and modulate sigma-1 receptors, offering a multi-pronged attack on Alzheimer's disease.

Cardiovascular Drugs: The factor Xa inhibition activity could be further optimized to develop novel oral anticoagulants.

Anti-Infective Agents: General reviews have noted the potential for diazepine (B8756704) derivatives to have antibacterial and antifungal properties, an area that is ripe for exploration. semanticscholar.orgnih.gov

Oncology: The role of sigma receptors in tumor biology suggests that σR-ligands based on the 1,4-diazepane scaffold could be investigated as potential antitumor drugs. nih.gov

By leveraging the structural versatility of the this compound core, medicinal chemists can continue to explore and validate new therapeutic hypotheses across a broad spectrum of diseases.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-(3-Phenylpropyl)-1,4-diazepane?

  • Methodology :

  • Nucleophilic substitution : React 1,4-diazepane with 3-phenylpropyl halides (e.g., bromide or chloride) in polar aprotic solvents (e.g., DMF, THF) using K₂CO₃ or NaH as a base. Stir at 60–80°C for 12–24 hours .
  • Purification : Use column chromatography (silica gel or alumina) with eluents like chloroform/methanol (95:5) to isolate the product. Typical yields range from 38% to 69% depending on substituents and reaction conditions .
    • Key Data :
ReactantSolventCatalystYieldReference
3-Phenylpropyl bromideDMFK₂CO₃~65%
1,4-DiazepaneTHFNaH~53%

Q. How is structural characterization performed for this compound?

  • Techniques :

  • ¹H NMR : Look for signals at δ 1.78–2.38 ppm (methylene protons in the diazepane ring) and δ 7.17–7.63 ppm (aromatic protons from the phenylpropyl group). Coupling constants (J = 5.4–7.96 Hz) confirm conformational flexibility .
  • Mass Spectrometry : Molecular ion peaks at m/z ~245–260 (M+H⁺) using LC/MS .
    • Example NMR Data :
  • δ 7.17–7.63 (aromatic), δ 3.39–3.47 (N-CH₂), δ 1.78–2.38 (CH₂ in diazepane) .

Advanced Research Questions

Q. How does the conformational flexibility of this compound influence its pharmacological activity?

  • Analysis :

  • The diazepane ring adopts multiple conformations due to its seven-membered structure, affecting receptor binding kinetics. Molecular dynamics simulations or NOESY NMR can map low-energy conformers .
  • Case Study : Analogous compounds (e.g., 1-(3-trifluoromethylphenyl)-1,4-diazepane) show enhanced receptor affinity when bulky substituents restrict ring flexibility .
    • Data Table : Substituent Effects on Conformation
SubstituentFlexibilityBioactivity (IC₅₀)
3-PhenylpropylHigh>1 µM
3-CF₃-PhenylRestricted0.2 µM

Q. What strategies resolve contradictions in reported synthetic yields for 1,4-diazepane derivatives?

  • Troubleshooting :

  • Solvent Effects : Lower yields in DMF vs. THF may arise from side reactions (e.g., Hofmann elimination). Use anhydrous THF and inert atmospheres to improve reproducibility .
  • Catalyst Optimization : Replace K₂CO₃ with NaH for faster kinetics in sterically hindered systems .
    • Example :
  • 1-(2,4-Dichlorophenyl)-1,4-diazepane synthesis: 38% yield with K₂CO₃ vs. 61% with NaH .

Q. How can structure-activity relationship (SAR) studies guide the design of 1,4-diazepane-based receptor ligands?

  • Methodology :

  • Electron-Withdrawing Groups : Introduce substituents like -CF₃ or -NO₂ to enhance binding to hydrophobic receptor pockets (e.g., D3 dopamine receptors) .
  • Pharmacophore Mapping : Overlay crystal structures of analogs (e.g., 1-(naphthalen-1-yl)-1,4-diazepane) to identify critical hydrogen-bonding motifs .
    • Key Finding :
  • The 3-phenylpropyl group enhances lipophilicity but reduces aqueous solubility. Balancing these properties improves bioavailability .

Data Contradiction Analysis

Q. Why do NMR spectra of 1,4-diazepane derivatives vary across studies?

  • Root Causes :

  • Solvent Effects : Deuterated DMSO vs. CDCl₃ shifts proton signals (e.g., NH protons appear at δ 11.2 ppm in DMSO-d₆ but are absent in CDCl₃) .
  • Dynamic Effects : Conformational exchange broadens signals at room temperature. Use variable-temperature NMR to resolve splitting .

Research Tools and Resources

Q. What databases provide reliable spectral data for this compound?

  • Recommendations :

  • PubChem : Access to NMR, MS, and crystallographic data for analogs (CID: 135398999) .
  • Reaxys : Search synthetic protocols using keywords "1,4-diazepane" and "phenylpropyl" (Entry ID: 238403-48-0) .

Notes for Reproducibility

  • Always validate purity via HPLC (>95%) before biological testing .
  • Store derivatives as HCl salts in anhydrous conditions to prevent decomposition .

Retrosynthesis Analysis

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Reactant of Route 1
1-(3-Phenylpropyl)-1,4-diazepane
Reactant of Route 2
Reactant of Route 2
1-(3-Phenylpropyl)-1,4-diazepane

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